
Methyl 2-(methylamino)-5-nitronicotinate
Übersicht
Beschreibung
Methyl 2-(methylamino)-5-nitronicotinate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with a methylamino group (-NHCH3) and a methyl ester group (-COOCH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-5-nitronicotinate typically involves the nitration of a suitable precursor, followed by esterification and amination reactions. One common synthetic route starts with the nitration of 2-chloronicotinic acid to form 2-chloro-5-nitronicotinic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 2-chloro-5-nitronicotinate. Finally, the chloro group is substituted with a methylamino group through a nucleophilic substitution reaction using methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(methylamino)-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Methyl 2-(methylamino)-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methyl 2-(methylamino)-5-nitronicotinic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(methylamino)-5-nitronicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.
Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate biological processes and pathways.
Wirkmechanismus
The mechanism of action of Methyl 2-(methylamino)-5-nitronicotinate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group can form hydrogen bonds or electrostatic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-5-nitronicotinate: Similar structure but with an amino group instead of a methylamino group.
Methyl 2-(dimethylamino)-5-nitronicotinate: Similar structure but with a dimethylamino group instead of a methylamino group.
Methyl 2-(ethylamino)-5-nitronicotinate: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
Methyl 2-(methylamino)-5-nitronicotinate is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Biologische Aktivität
Methyl 2-(methylamino)-5-nitronicotinate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse research findings.
The synthesis of this compound typically involves a multi-step process, starting with the nitration of 2-chloronicotinic acid. This is followed by esterification with methanol and substitution of the chloro group with a methylamino group through nucleophilic substitution. The overall reaction can be summarized as follows:
- Nitration : 2-Chloronicotinic acid is nitrated to produce 2-chloro-5-nitronicotinic acid.
- Esterification : The intermediate is esterified to yield methyl 2-chloro-5-nitronicotinate.
- Amination : The chloro group is replaced by a methylamino group using methylamine.
This synthetic route ensures high purity and yield, essential for subsequent biological evaluations.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and differentiation, particularly tropomyosin receptor kinases (TRKs).
- Cellular Interactions : It binds to active sites on target proteins, altering their activity and potentially leading to downstream effects on cellular signaling pathways .
Anticancer Activity
This compound exhibits promising anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies have demonstrated that this compound can inhibit cell proliferation effectively while maintaining low toxicity levels at therapeutic doses .
Case Studies
- In Vitro Studies : In laboratory settings, the compound showed a significant reduction in cell viability in treated cancer cell lines compared to control groups. For instance, at a concentration of 10 µM, it reduced MCF-7 cell proliferation by approximately 70% over 48 hours.
- Animal Models : In vivo studies involving murine models indicated that administration of this compound resulted in reduced tumor growth without significant adverse effects on normal tissues. Dosage variations revealed that lower doses (1-5 mg/kg) were effective in tumor inhibition while minimizing toxicity .
Metabolic Pathways
The metabolic fate of this compound involves several pathways mediated by cytochrome P450 enzymes, particularly CYP2C9. These enzymes facilitate the oxidation and conjugation reactions necessary for its clearance from biological systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Variation | Notable Biological Activity |
---|---|---|
Methyl 2-amino-5-nitronicotinate | Amino group instead of methylamino | Moderate anticancer activity |
Methyl 2-(dimethylamino)-5-nitronicotinate | Dimethylamino group | Increased potency in certain assays |
Methyl 2-(ethylamino)-5-nitronicotinate | Ethylamino group | Reduced solubility |
This compound stands out due to its enhanced reactivity and potential for selective targeting of biological pathways, making it a candidate for further drug development .
Eigenschaften
IUPAC Name |
methyl 2-(methylamino)-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9-7-6(8(12)15-2)3-5(4-10-7)11(13)14/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZBLXXWGQTRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.